butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound with a unique structure that combines a butyl ester with a chromenone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of the corresponding acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
- 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide
- 2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
Uniqueness
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific ester linkage and the presence of a chloro group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound with a complex structure that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butyl group attached to an ester functional group derived from a benzochromene moiety. Its molecular formula is C15H17ClO4, characterized by the presence of a chloro substituent at the 2-position and a keto group at the 6-position of the benzochromene ring system. The unique arrangement of these functional groups contributes to its potential biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzochromene Core : The initial step often includes the cyclization of appropriate precursors to form the benzochromene structure.
- Chlorination : The introduction of the chloro group at the 2-position can be achieved through electrophilic aromatic substitution.
- Esterification : The final step involves esterification with butanol to yield the desired acetate.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities. Notably:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects on human lung cancer cell lines (A549 and HCC827) with IC50 values ranging from 2.12 μM to 5.13 μM in 2D assays .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli has shown promising results .
The mechanisms underlying the biological activity of this compound may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands or bind within the minor groove, affecting DNA replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Studies : A study evaluating a series of benzimidazole derivatives found that those with structural similarities to this compound exhibited significant antitumor activity in vitro .
- Antimicrobial Testing : Research on various chromene derivatives demonstrated their effectiveness against multiple pathogens, indicating potential for development as antimicrobial agents.
Comparative Analysis
To further understand its potential applications, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloroacetic Acid | Contains a chloro group | Simpler structure; used in synthesis |
7-Hydroxycoumarin | Similar chromene core | Exhibits anticoagulant properties |
5-Methoxyflavone | Flavonoid structure | Known for antioxidant activity |
The uniqueness of this compound lies in its specific combination of functional groups and structural complexity that may confer distinct biological activities not observed in simpler analogs.
Properties
Molecular Formula |
C19H21ClO5 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
butyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C19H21ClO5/c1-2-3-8-23-18(21)11-24-17-10-16-14(9-15(17)20)12-6-4-5-7-13(12)19(22)25-16/h9-10H,2-8,11H2,1H3 |
InChI Key |
OUIOXAJSUFHHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.